

Spectroscopic Profile of 2-Chloropyridine-3boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropyridine-3-boronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropyridine-3-boronic acid**, catering to researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Introduction

2-Chloropyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to the presence of both a reactive boronic acid moiety and a modifiable chloro-substituted pyridine ring. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and stability of this compound. This guide synthesizes predicted and typical spectroscopic data based on the analysis of its structural components and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **2-Chloropyridine-3-boronic acid**. The spectra are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, as well as the boronic acid group.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three aromatic protons corresponding to the pyridine ring. The chemical shifts are influenced by the positions of the chlorine and boronic



acid substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for **2-Chloropyridine-3-boronic acid**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.9 - 8.1	dd	~7-8, ~1-2
H-5	7.3 - 7.5	dd	~7-8, ~4-5
H-6	8.4 - 8.6	dd	~4-5, ~1-2
B(OH) ₂	5.0 - 7.0	br s	-

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The boronic acid protons (OH) are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and appearance.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the chlorine atom (C-2) and the carbon bearing the boronic acid group (C-3) will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Chloropyridine-3-boronic acid**

Carbon	Predicted Chemical Shift (δ, ppm)	
C-2	150 - 155	
C-3	130 - 135 (broad due to boron coupling)	
C-4	138 - 142	
C-5	122 - 126	
C-6	148 - 152	



Note: The signal for the carbon atom attached to the boron (C-3) may be broadened due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **2-Chloropyridine-3-boronic acid** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set a spectral width of approximately 0-10 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set a spectral width of approximately 0-180 ppm.
 - Longer acquisition times or a higher number of scans will be necessary compared to ¹H
 NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in **2-Chloropyridine-3-boronic acid**.



Expected IR Absorption Bands

Key vibrational modes will be associated with the O-H and B-O bonds of the boronic acid, the C-Cl bond, and the pyridine ring system.

Table 3: Expected FT-IR Absorption Bands for 2-Chloropyridine-3-boronic acid

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (boronic acid)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=C, C=N stretch (pyridine ring)	1400 - 1600	Medium to Strong
B-O stretch	1310 - 1380	Strong
C-Cl stretch	700 - 800	Medium to Strong

Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration. This can lead to the appearance of characteristic B-O-B stretching bands around 1350-1400 cm⁻¹ and a decrease in the intensity of the O-H stretch.

Experimental Protocol for IR Spectroscopy

A typical procedure for acquiring an IR spectrum is:

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide
 (KBr) and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:



- Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
- Place the sample in the spectrometer and record the sample spectrum.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data

In mass spectrometry, **2-Chloropyridine-3-boronic acid** (molecular weight: 157.36 g/mol) can be analyzed by various ionization techniques.

Table 4: Expected m/z Values in Mass Spectrometry of 2-Chloropyridine-3-boronic acid

Ionization Mode	Expected m/z	Interpretation
ESI+	158.0	[M+H]+
ESI-	156.0	[M-H] ⁻
El	157/159, 139/141, 112/114	[M] ⁺⁻ , [M-H ₂ O] ⁺⁻ , [M-B(OH) ₂] ⁺⁻

Note: The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (35Cl/37Cl ratio of approximately 3:1). As with IR, dehydration to form boroxine can occur in the mass spectrometer, leading to ions corresponding to the trimer.

Experimental Protocol for Mass Spectrometry

A general protocol for mass spectrometric analysis is:

• Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

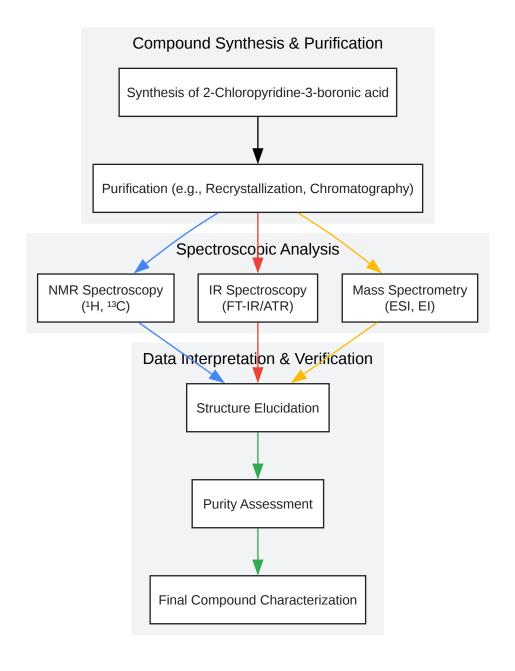


- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Acquisition:
 - ESI: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.
 - EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (if the compound is sufficiently volatile and thermally stable).
 - Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Chloropyridine-3-boronic acid**.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides foundational spectroscopic information and protocols for researchers working with **2-Chloropyridine-3-boronic acid**. It is important to note that actual experimental results may vary depending on the specific instrumentation, experimental conditions, and purity of the sample.







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